7-butyl-3-methyl-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Overview
Description
7-butyl-3-methyl-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic compound that belongs to the class of purine derivatives. This compound is known for its potential applications in medicinal chemistry, particularly as an inhibitor of certain enzymes. Its structure consists of a purine ring substituted with butyl, methyl, and piperidinyl groups, which contribute to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 7-Butyl-3-methyl-8-piperidin-1-ylpurine-2,6-dione is the Dipeptidyl Peptidase-4 (DPP-4) enzyme . DPP-4 is a serine exopeptidase that cleaves off N-terminal dipeptides and plays a crucial role in glucose metabolism. It is involved in the inactivation of incretin hormones like glucagon-like peptide-1 (GLP-1), which stimulate a decrease in blood glucose levels .
Mode of Action
7-Butyl-3-methyl-8-piperidin-1-ylpurine-2,6-dione acts as a competitive inhibitor of the DPP-4 enzyme . It binds to DPP-4 in a manner that competes with the enzyme’s natural substrates, thereby reducing the enzyme’s activity . This inhibition prevents the breakdown of incretin hormones, leading to increased insulin secretion, decreased glucagon release, and consequently, a reduction in blood glucose levels .
Biochemical Pathways
The inhibition of DPP-4 affects the incretin hormone pathway . Incretin hormones, such as GLP-1, are responsible for stimulating insulin secretion from the pancreas. By inhibiting DPP-4, 7-Butyl-3-methyl-8-piperidin-1-ylpurine-2,6-dione prolongs the action of these hormones, leading to an increase in insulin and decrease in glucagon levels. This results in a reduction in hepatic glucose production and an increase in glucose uptake, thereby lowering blood glucose levels .
Pharmacokinetics
They are typically long-acting, allowing for once-daily dosing .
Result of Action
The result of 7-Butyl-3-methyl-8-piperidin-1-ylpurine-2,6-dione’s action is a reduction in blood glucose levels . By inhibiting DPP-4 and thereby increasing the levels of active incretin hormones, it promotes insulin secretion and inhibits glucagon release. This leads to decreased hepatic glucose production and increased glucose uptake by peripheral tissues .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other purine derivatives, it can be hypothesized that it may interact with enzymes, proteins, and other biomolecules .
Molecular Mechanism
It is possible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-butyl-3-methyl-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with butyl and methyl groups, followed by the introduction of the piperidinyl group through nucleophilic substitution. The reaction conditions often require the use of organic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
7-butyl-3-methyl-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reactive sites within the molecule.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and amines are used under conditions that favor nucleophilic or electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
7-butyl-3-methyl-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Sitagliptin: Another DPP-4 inhibitor used in the treatment of type 2 diabetes.
Vildagliptin: Similar to sitagliptin, it inhibits DPP-4 and helps manage blood glucose levels.
Alogliptin: Another member of the DPP-4 inhibitor class with similar therapeutic applications.
Uniqueness
7-butyl-3-methyl-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione stands out due to its unique substitution pattern on the purine ring, which contributes to its distinct chemical and biological properties. Its butyl and piperidinyl groups enhance its binding affinity and selectivity for specific molecular targets, making it a valuable compound for research and potential therapeutic use .
Properties
IUPAC Name |
7-butyl-3-methyl-8-piperidin-1-ylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O2/c1-3-4-10-20-11-12(18(2)15(22)17-13(11)21)16-14(20)19-8-6-5-7-9-19/h3-10H2,1-2H3,(H,17,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZZIZJTOOPOLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(N=C1N3CCCCC3)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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